Pactimibe sulfate acts as an ACAT inhibitor, specifically targeting both macrophage, hepatic, and intestinal ACAT activity with IC50 values of 1.9, 0.7, and 0.7 μM, respectively. [] By inhibiting ACAT, it prevents the formation of cholesterol esters, thereby reducing the accumulation of cholesterol within cells, particularly macrophages. This inhibition of cholesterol esterification ultimately disrupts foam cell formation, a key event in the development of atherosclerosis. []
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3